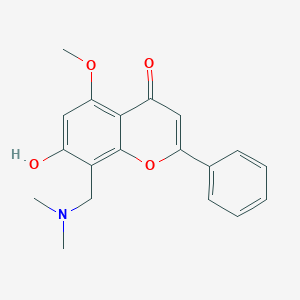

8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. This compound is characterized by its chromen-4-one core structure, which is substituted with various functional groups, including a dimethylamino group, a hydroxy group, a methoxy group, and a phenyl group. These substitutions confer unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.

Introduction of the dimethylamino group: This step involves the alkylation of the chromen-4-one core with a dimethylamine source, such as dimethylamine hydrochloride, in the presence of a base like sodium hydride.

Methoxylation and hydroxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dihydroxy derivative.

Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a chromone backbone with several functional groups, including hydroxyl and methoxy substituents, which enhance its solubility and bioavailability. Its molecular formula is C18H21N1O4 with a molecular weight of approximately 325.364 g/mol. The presence of a dimethylaminomethyl group significantly influences its chemical reactivity and biological interactions.

Biological Activities

Antioxidant Properties

8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one exhibits strong antioxidant activity, which is crucial in combating oxidative stress-related diseases. It scavenges free radicals and modulates signaling pathways related to inflammation and apoptosis, making it a candidate for therapeutic applications in conditions like cancer and neurodegenerative diseases.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in vitro and in vivo, indicating its potential as a therapeutic agent for inflammatory diseases. It modulates inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

Medicinal Chemistry Applications

Drug Development

Due to its multifaceted biological activities, this compound serves as a lead compound in drug development. Its derivatives are being explored for their potential use as anti-cancer agents, particularly in targeting specific cancer cell lines .

Mechanism of Action Studies

Research has focused on understanding the mechanisms through which this compound exerts its effects. Interaction studies reveal that it targets multiple molecular pathways, enhancing its therapeutic potential across various disease contexts.

Material Science Applications

Fluorescent Probes

The unique structural features of this compound make it suitable for use as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes in real-time .

Polymer Composites

In material science, the incorporation of this compound into polymer matrices has been investigated to enhance the mechanical properties and thermal stability of the resulting composites. This application is particularly relevant in developing advanced materials for various industrial applications.

Case Study 1: Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in a rat model of diabetes. The results indicated a decrease in malondialdehyde levels and an increase in antioxidant enzyme activities, suggesting its potential as an adjunct therapy for diabetes management.

Case Study 2: Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli showed that this compound exhibited minimum inhibitory concentrations comparable to standard antibiotics. This finding supports further investigation into its use as an alternative antimicrobial agent.

Wirkmechanismus

The mechanism of action of 8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one: Lacks the dimethylamino group, which may result in different chemical and biological properties.

8-((methylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one: Contains a methylamino group instead of a dimethylamino group, which may affect its reactivity and biological activity.

8-((dimethylamino)methyl)-7-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of the dimethylamino group, hydroxy group, methoxy group, and phenyl group in 8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one confers unique chemical and biological properties that distinguish it from similar compounds. These functional groups contribute to its reactivity, solubility, and potential therapeutic effects, making it a valuable compound for scientific research and industrial applications.

Biologische Aktivität

8-((dimethylamino)methyl)-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the coumarin family, characterized by its complex structure and diverse biological activities. This compound has garnered attention in various fields of medicinal chemistry due to its potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19NO3, with a molecular weight of approximately 325.364 g/mol. The compound features a chromone backbone with hydroxyl and methoxy substituents, as well as a dimethylaminomethyl group, enhancing its solubility and bioavailability in biological systems.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Activity : The compound acts as a free radical scavenger, which is crucial in mitigating oxidative stress-related damage in cells.

- Antimicrobial Properties : Studies indicate that this compound has significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Research suggests that it may induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

- Neuroprotective Effects : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes linked to neurodegenerative diseases like Alzheimer's .

The mechanism of action for this compound involves several pathways:

- Scavenging Free Radicals : The hydroxyl groups in the structure contribute to its antioxidant properties by neutralizing reactive oxygen species (ROS).

- Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE and MAO suggests its potential role in enhancing cholinergic signaling, which is beneficial for cognitive function .

- Induction of Apoptosis : It has been shown to activate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to programmed cell death in cancer cells .

Research Findings

Recent studies have provided insights into the efficacy of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species, showing promising results with MIC values indicating bactericidal properties .

- Cancer Research : In vitro studies demonstrated that treatment with this compound led to significant growth suppression in various cancer cell lines, highlighting its potential as an anticancer agent .

- Neuroprotective Studies : The dual inhibition of AChE and MAO was explored in animal models, showing improved cognitive function and reduced neurodegeneration markers, supporting its use in neuroprotective therapies .

Eigenschaften

IUPAC Name |

8-[(dimethylamino)methyl]-7-hydroxy-5-methoxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20(2)11-13-14(21)9-17(23-3)18-15(22)10-16(24-19(13)18)12-7-5-4-6-8-12/h4-10,21H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMCYZBSYGOKLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C2C(=C(C=C1O)OC)C(=O)C=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.